tert-butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H12ClFN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate typically involves the reaction of 5-chloro-2-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include amines.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of new drug candidates targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate: Similar in structure but with different substitution patterns on the pyridine ring.
tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate: Another similar compound with a different substitution pattern.
tert-Butyl (5-chloropyridin-2-yl)methylcarbamate: Similar in structure but with a different functional group attached to the pyridine ring.
Uniqueness
tert-Butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2385480-98-6 |
---|---|
Molecular Formula |
C10H12ClFN2O2 |
Molecular Weight |
246.7 |
Purity |
95 |
Origin of Product |
United States |
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